molecular formula C12H14As2Cl2N2O2 B1667614 胂凡纳明 CAS No. 139-93-5

胂凡纳明

货号 B1667614
CAS 编号: 139-93-5
分子量: 402.54 g/mol
InChI 键: VLAXZGHHBIJLAD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arsphenamine, also known as Salvarsan or compound 606, is an antibiotic drug that was introduced at the beginning of the 1910s . It was the first effective treatment for syphilis, relapsing fever, and African trypanosomiasis . This organoarsenic compound was the first modern antimicrobial agent .


Synthesis Analysis

Arsphenamine was first synthesized in 1907 in Paul Ehrlich’s lab by Alfred Bertheim . The antisyphilitic activity of this compound was discovered by Sahachiro Hata in 1909, during a survey of hundreds of newly synthesized organic arsenical compounds . The synthetic path for preparation of arsphenamine occasionally resulted in toxic contaminants .


Chemical Reactions Analysis

Arsphenamine was used to treat the disease syphilis because it is toxic to the bacterium Treponema pallidum, a spirochete that causes syphilis . It was originally called “606” because it was the sixth in the sixth group of compounds synthesized for testing .


Physical And Chemical Properties Analysis

Arsphenamine is a yellow, crystalline, hygroscopic powder that was highly unstable in air . It had to be dissolved in several hundred milliliters of distilled, sterile water with minimal exposure to air to produce a solution suitable for injection .

科学研究应用

历史意义和药理学贡献

胂凡纳明,也称为 Salvarsan,是 20 世纪初治疗梅毒的一项重大突破,由保罗·埃利希开发。它标志着药理学和化学治疗的重大进步,引入了“魔术子弹”的概念——选择性靶向病原体或体内致病元素的化合物。这一概念导致了更具特异性和有效性的抗菌剂的开发,并在现代抗生素的演变中发挥了至关重要的作用 (Bosch & Rosich, 2008).

化学治疗和原生动物疾病

胂凡纳明在治疗梅毒方面取得的成功,让人们对其在对抗其他细菌性疾病方面的潜力寄予厚望。尽管它对其他细菌感染的有效性有限,但它在治疗锥虫病、血吸虫病和利什曼病等原生动物疾病方面显示出前景 (Fairbrother, 2014).

现代应用和机制

尽管被青霉素取代用于治疗梅毒,但胂凡纳明的作用机制仍然是一个研究领域。它在体内消除梅毒螺旋体的生化作用尚未完全了解。人们有兴趣探索有机砷化合物(包括胂凡纳明)在治疗耐药微生物感染方面的潜力 (Warner & Soloway, 2017).

在脊髓性肌萎缩研究中的作用

有趣的是,胂凡纳明也出现在脊髓性肌萎缩研究的背景中。这表明该药物的影响超出了其最初的用途,有可能激发针对特定疾病的新方法 (Vigevani & Valcárcel, 2014).

安全和危害

Some of the side effects attributed to Salvarsan, including rashes, liver damage, and risks of life and limb, were thought to be caused by improper handling and administration . Both Salvarsan and Neosalvarsan had to be stored in sealed vials under a nitrogen atmosphere to prevent oxidation .

属性

IUPAC Name

2-amino-4-(3-amino-4-hydroxyphenyl)arsanylidenearsanylphenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12As2N2O2.2ClH/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAXZGHHBIJLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)N)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14As2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arsphenamine

CAS RN

139-93-5
Record name Arsphenamine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6'-dihydroxy-3,3'-diarsene-1,2-diyldianilinium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arsphenamine
Reactant of Route 2
Arsphenamine
Reactant of Route 3
Arsphenamine
Reactant of Route 4
Arsphenamine
Reactant of Route 5
Arsphenamine
Reactant of Route 6
Arsphenamine

Citations

For This Compound
10,700
Citations
PA Kober - Journal of the American Chemical Society, 1919 - ACS Publications
… The synthesis of an arsphenamine or salvarsan suitable for … It is fairly well known that the toxicity of arsphenamine varies … of arsphenamine that about 50% of the arsphenamine made …
Number of citations: 12 pubs.acs.org
KJ Williams - Journal of the Royal Society of Medicine, 2009 - journals.sagepub.com
… 600 injections of the British arsphenamine, he concluded ‘I … trade mark for its version of arsphenamine) and Galyl (the … and German versions of arsphenamine were impossible. Much as …
Number of citations: 202 journals.sagepub.com
JF Schamberg, JA Kolmer… - The American Journal of …, 1920 - search.proquest.com
… as compared with arsphenamine, inasmuch as … arsphenamine and neoarsphenamine prepared by various laboratories; comparative studies of the therapeutic activity of arsphenamine …
Number of citations: 10 search.proquest.com
DE Jackson, MI Smith - J. Pharmacol. & Exper. Therap., 1918 - books.google.com
Within recent years an extensive literature dealing with the newer organic arsenic compounds has appeared. With the great bulk of this we are not immediately concerned in the work …
Number of citations: 11 books.google.com
WG Christiansen - Journal of the American Chemical Society, 1920 - ACS Publications
In the course of our work it was found that the reduction of 3-amino-4-hydroxy-phenyl-arsonic acid by hypophosphorous acid consistently gives arsphenamine of low toxicity. The amino …
Number of citations: 10 pubs.acs.org
AS Hyman - The Boston Medical and Surgical Journal, 1919 - Mass Medical Soc
… of arsphenamine … of arsphenamine. All of the patients reacted to this increase in the circulating medium but showed symptoms to a somewhat lesser degree than Avhen arsphenamine …
Number of citations: 0 www.nejm.org
GW Raiziss, JL Gavron - Journal of the American Chemical …, 1921 - ACS Publications
… that arsphenamine, … arsphenamine may produce the disturbing effects. Therefore, we deemed it advisable to prepare a number of compounds, which are closefy allied to arsphenamine …
Number of citations: 2 pubs.acs.org
HF Lewis - Industrial & Engineering Chemistry, 1919 - ACS Publications
At the present time there is much interest in the United States patents on the aromatic arsenic compounds due to the manufac-ture of these preparations in America. It has recently been …
Number of citations: 2 pubs.acs.org
J Beattie, J Marshall - British Medical Journal, 1944 - ncbi.nlm.nih.gov
… jaundice are present an injection of neoarsphenamine (0.6 g.… For these reasons we considered that post-arsphenamine … To avoid using the term " post-arsphenamine jaundice" when …
Number of citations: 12 www.ncbi.nlm.nih.gov
LW Harrison - British Journal of Venereal Diseases, 1935 - ncbi.nlm.nih.gov
ALTHOUGH theoretically the arsphenamine preparations … each batch of an arsphenamine preparation to such tests as … to compare the therapeutic potency of arsphenamine with that of …
Number of citations: 1 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。